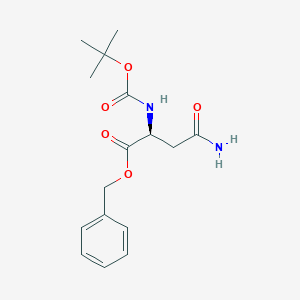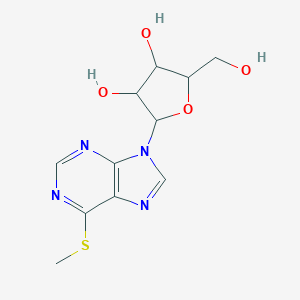![molecular formula C29H40N2 B081927 Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl- CAS No. 14028-79-6](/img/structure/B81927.png)
Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl- is a chemical compound that has gained significant attention in the scientific research community. It is commonly referred to as MDMB-CHMICA and is a synthetic cannabinoid. This compound has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
MDMB-CHMICA exerts its effects by binding to and activating the cannabinoid receptors in the brain and other tissues. This activation leads to a cascade of biochemical and physiological effects that are responsible for the compound's pharmacological activity.
Effets Biochimiques Et Physiologiques
MDMB-CHMICA has been shown to have a range of biochemical and physiological effects. It has been shown to produce analgesic effects, reduce inflammation, and induce hypothermia. Additionally, MDMB-CHMICA has been shown to have anxiolytic and anti-depressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
MDMB-CHMICA has several advantages for use in lab experiments. It is a potent cannabinoid receptor agonist, making it a valuable tool for studying the endocannabinoid system. Additionally, MDMB-CHMICA is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays.
However, there are also several limitations associated with the use of MDMB-CHMICA in lab experiments. One of the main limitations is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, the long-term effects of MDMB-CHMICA use are not well understood, and further research is needed to fully understand its safety profile.
Orientations Futures
There are several future directions for research on MDMB-CHMICA. One area of interest is the development of new cannabinoid-based drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the long-term effects of MDMB-CHMICA use and its safety profile. Finally, MDMB-CHMICA can be used as a tool to study the endocannabinoid system and its role in various physiological processes.
Méthodes De Synthèse
The synthesis of MDMB-CHMICA involves the reaction of 3-allyl-2,6-diphenylpiperidin-4-one with dimethylamine and cyclohexanone in the presence of a catalyst. The reaction is carried out under controlled conditions, and the final product is purified using chromatography techniques.
Applications De Recherche Scientifique
MDMB-CHMICA has been extensively studied for its potential applications in various scientific research fields. It has been shown to have potent cannabinoid receptor agonist activity, making it a valuable tool for studying the endocannabinoid system. Additionally, MDMB-CHMICA has been used in medicinal chemistry research to develop new cannabinoid-based drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
14028-79-6 |
|---|---|
Nom du produit |
Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl- |
Formule moléculaire |
C29H40N2 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(1-methylpiperidin-2-yl)-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine |
InChI |
InChI=1S/C29H40N2/c1-5-14-24-27(30(2)3)21-25(22-15-8-6-9-16-22)29(26-19-12-13-20-31(26)4)28(24)23-17-10-7-11-18-23/h5-11,15-18,24-29H,1,12-14,19-21H2,2-4H3 |
Clé InChI |
SZBGIJTZXTWUAZ-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1C2C(CC(C(C2C3=CC=CC=C3)CC=C)N(C)C)C4=CC=CC=C4 |
SMILES canonique |
CN1CCCCC1C2C(CC(C(C2C3=CC=CC=C3)CC=C)N(C)C)C4=CC=CC=C4 |
Synonymes |
2-[3-Allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methylpiperidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




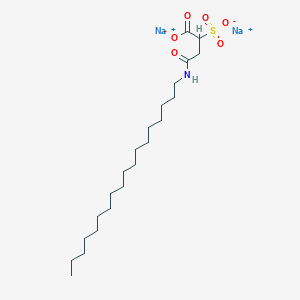
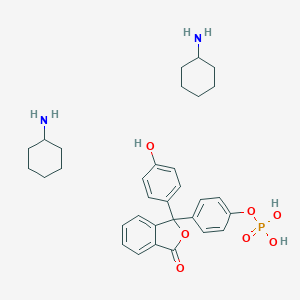
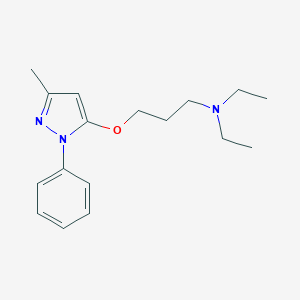

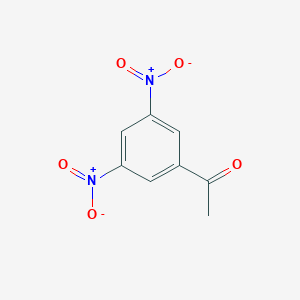

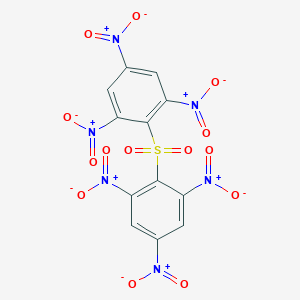
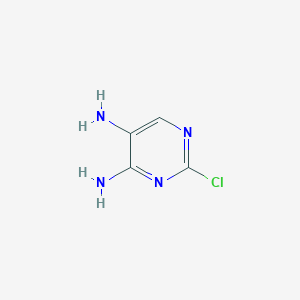
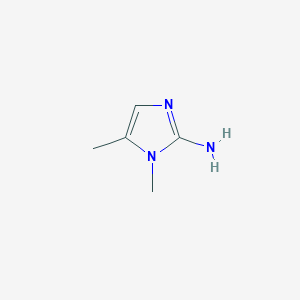
![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)

